molecular formula C26H18N2S4Sn B12544623 Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane CAS No. 656260-34-3

Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane

Cat. No.: B12544623
CAS No.: 656260-34-3
M. Wt: 605.4 g/mol
InChI Key: AEEIPYVQWFYSQX-UHFFFAOYSA-L
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Description

Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane is a compound that features a tin atom bonded to two phenyl groups and two 1,3-benzothiazol-2-ylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane typically involves the reaction of diphenyltin dichloride with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product by deprotonating the thiol group of 2-mercaptobenzothiazole. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiazole rings can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenyl groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atoms.

    Substitution: Nucleophiles such as halides or organometallic reagents can be used to substitute the phenyl groups.

Major Products

    Oxidation: Oxidation of the sulfur atoms results in the formation of sulfoxides or sulfones.

    Substitution: Substitution reactions yield various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism by which bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane exerts its effects involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The sulfur atoms in the benzothiazole rings can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the tin atom can interact with various cellular components, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
  • 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones

Uniqueness

Bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane is unique due to the presence of a tin atom bonded to both phenyl groups and benzothiazol-2-ylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

656260-34-3

Molecular Formula

C26H18N2S4Sn

Molecular Weight

605.4 g/mol

IUPAC Name

bis(1,3-benzothiazol-2-ylsulfanyl)-diphenylstannane

InChI

InChI=1S/2C7H5NS2.2C6H5.Sn/c2*9-7-8-5-3-1-2-4-6(5)10-7;2*1-2-4-6-5-3-1;/h2*1-4H,(H,8,9);2*1-5H;/q;;;;+2/p-2

InChI Key

AEEIPYVQWFYSQX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SC3=NC4=CC=CC=C4S3)SC5=NC6=CC=CC=C6S5

Origin of Product

United States

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